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Compound of Interest

Compound Name: (4-Ethyl-2-fluorophenyl)methanol

Cat. No.: B13599489

Get Quote

Executive Summary & Physicochemical Identity
(4-Ethyl-2-fluorophenyl)methanol is a substituted benzyl alcohol characterized by a lipophilic

ethyl group at the para-position and an electron-withdrawing fluorine atom at the ortho-position

relative to the hydroxymethyl group.[1]

Chemical Formula: Cngcontent-ng-c567981813="" _nghost-ng-c1980439775=""

class="inline ng-star-inserted">

H

FO[1][2][3]

Molecular Weight: 154.18 g/mol [1][2]

Predicted Physical State: Colorless to pale yellow liquid or low-melting solid (Estimated MP:

20–30°C).[1]

Primary Solvation Mechanism: The molecule exhibits amphiphilic character.[1] The

hydroxymethyl group (-CH
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OH) acts as a hydrogen bond donor/acceptor, while the fluorinated aromatic core drives
solubility in non-polar and halogenated solvents.[1]

Predicted Solubility Matrix
Based on calculated LogP (approx. 2.3–2.[1]6) and analog data.
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Solvent Class
Representative
Solvents

Solubility Rating
Mechanistic
Rationale

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>100 mg/mL)

Dipole-dipole

interactions; excellent

solvation of the

aromatic core.[1]

Polar Aprotic DMSO, DMF, THF High (>100 mg/mL)

Strong H-bond

acceptance by

solvent; disrupts

solute-solute lattice

energy.[1]

Alcohols
Methanol, Ethanol,

IPA
High (>50 mg/mL)

H-bonding network

compatibility with the -

CH

OH moiety.[1]

Ethers Diethyl Ether, MTBE Moderate-High

Good interaction with

the lipophilic ethyl-

phenyl segment.[1]

Alkanes Hexanes, Heptane Low-Moderate

The polar hydroxyl

group resists solvation

in pure hydrocarbons;

likely requires co-

solvent.[1]

Aqueous
Water, PBS (pH 7.

[1]4)
Low (<1 mg/mL)

Hydrophobic effect of

the 4-ethyl and phenyl

groups dominates

over the single

hydroxyl.[1]

Mechanistic Solvation Analysis
To optimize reaction conditions or purification, one must understand the competing forces

within the molecule.
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The Fluorine Effect
The ortho-fluorine atom creates a local dipole but does not significantly increase water

solubility compared to the non-fluorinated analog.[1] However, it enhances solubility in

fluorinated solvents (e.g., trifluorotoluene) and chlorinated solvents due to polarizability

matching.[1]

The Ethyl Group Impact
The para-ethyl group adds significant lipophilicity (+0.5 to LogP vs. benzyl alcohol).[1] This shift

drastically reduces water solubility and increases affinity for lipophilic ethers and aromatic

solvents (e.g., Toluene).[1]

Solvation Diagram (DOT Visualization)
The following diagram illustrates the interaction logic between the solute and various solvent

classes.
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Caption: Mechanistic interaction map showing dominant solvation forces for different solvent

classes.

Experimental Protocols for Solubility Determination
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Since batch-to-batch physical forms (oil vs. solid) can vary, empirical determination is required

for critical workflows (e.g., crystallization or bioassay formulation).[1]

Protocol A: Visual Equilibrium Solubility (Shake-Flask
Method)
Purpose: Rapidly determine approximate solubility limits for synthesis or purification.[1]

Preparation: Weigh 10 mg of (4-Ethyl-2-fluorophenyl)methanol into a 4 mL clear glass vial.

Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

Agitation: Vortex for 30 seconds after each addition.

Observation:

Soluble: Solution becomes clear/transparent.

Insoluble: Visible droplets (if oil) or particulates (if solid) persist.[1]

Calculation:

[1]

Protocol B: High-Throughput HPLC Determination
(Quantitative)
Purpose: Precise solubility data for formulation or biological screening.[1]

Saturation: Add excess solute to 1 mL of solvent (e.g., PBS, DMSO) to ensure a saturated

suspension.[1]

Equilibration: Shake at 25°C for 24 hours.

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (low binding).

Dilution: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50).
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Quantification: Inject into HPLC (C18 column, UV detection at 254 nm). Compare peak area

against a standard curve of known concentration dissolved in 100% DMSO.

Solvent Selection Guide for Synthesis
When using (4-Ethyl-2-fluorophenyl)methanol as a reactant, solvent choice impacts reaction

rate and yield.[1]

Reaction Type Recommended Solvent Rationale

Oxidation (to Aldehyde/Acid) DCM or Acetone

High solubility allows for easy

workup; DCM is inert to

common oxidants like

PCC/DMP.[1]

Nucleophilic Substitution

(converting -OH to -Cl/-Br)
DCM or Toluene

Toluene allows for azeotropic

removal of water; DCM

maintains solubility of the

halogenated product.[1]

Lithiation / Metalation Anhydrous THF

Excellent solubility at low

temperatures (-78°C);

stabilizes metal-intermediate

complexes.[1]

Crystallization Hexanes/Ethyl Acetate

The compound is likely soluble

in EtOAc and less soluble in

Hexanes.[1] Use EtOAc to

dissolve and Hexanes as an

anti-solvent.[1]

Workflow: Solubility Assessment for Process
Development
This flowchart guides the decision-making process when selecting a solvent for a new reaction

involving this building block.
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Start: Solvent Selection
for (4-Ethyl-2-fluorophenyl)methanol

Identify Reaction Type

Low Temp / Metalation
(-78°C) Oxidation / Halogenation Extraction / Workup
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Caption: Decision tree for selecting the optimal solvent based on reaction requirements.
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Note: Authoritative source for solvent polarity and solute interaction mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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